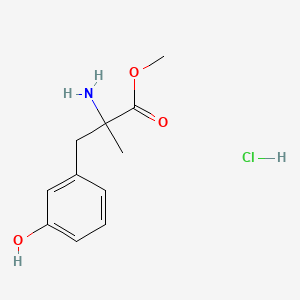

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester

Description

Properties

IUPAC Name |

methyl 2-amino-3-(3-hydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-4-3-5-9(13)6-8;/h3-6,13H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBCZANIKTUOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60573-86-6 | |

| Record name | DL-ALPHA-METHYL-M-TYROSINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Azlactone Formation

The synthesis begins with the condensation of 3-hydroxybenzaldehyde and N-acetyl-DL-alanine in the presence of acetic anhydride and sodium acetate, forming a substituted azlactone (2-methyl-4-(3-hydroxyphenylmethylene)-2-phenyloxazol-5(4H)-one). This step mirrors the Erlenmeyer azlactone synthesis, wherein the aldehyde reacts with an N-acylated amino acid to yield a heterocyclic intermediate. Key conditions include:

-

Solvent : Acetic anhydride (neat)

-

Catalyst : Anhydrous sodium acetate

-

Temperature : Reflux at 120–140°C for 4–6 hours

The 3-hydroxy group on the benzaldehyde moiety may require protection (e.g., as a methoxy group) during this step to prevent side reactions, with subsequent deprotection via hydrobromic acid (48% HBr in acetic acid) at 80°C for 2 hours.

Reductive Ring Opening

The azlactone is reduced using magnesium turnings in anhydrous methanol, a reaction characterized by mild exothermicity and hydrogen gas evolution. This step cleaves the oxazolone ring, yielding N-acetyl-DL-2-methyl-3-(3-hydroxyphenyl)alanine methyl ester as the primary product. Critical parameters include:

-

Molar Ratio : 1:2 (azlactone:Mg)

-

Temperature : 10°C (ice bath) to control exothermy

-

Reaction Time : 45–60 minutes

α-Halo Acid Ammonolysis Route

Synthesis of DL-α-Halo Acid

The precursor DL-α-chloro-α-(3-hydroxybenzyl)propionic acid is synthesized via Friedel-Crafts alkylation of 3-hydroxybenzyl chloride with methyl acrylate, followed by halogenation using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

Ammonolysis and Esterification

The α-halo acid undergoes ammonolysis in aqueous ammonia-methanol (1:1 v/v) at 40–50°C for 8–12 hours, replacing the chloro group with an amine. Excess ammonia is evaporated, and the residue is treated with dilute hydrochloric acid (1N HCl) to precipitate the amino acid hydrochloride. Esterification is achieved via refluxing with methanol and sulfuric acid (catalyst) for 6 hours, yielding the methyl ester.

Critical Parameters :

-

Ammonia Concentration : 25–30% aqueous NH₃

-

Esterification Catalyst : H₂SO₄ (2–3 mol%)

Challenges :

-

Competing hydrolysis of the ester group during ammonolysis necessitates precise pH control.

-

Requires stringent exclusion of moisture to prevent acid degradation.

Comparative Analysis of Methodologies

Mechanistic Insights

Azlactone Pathway

The azlactone intermediate (C₉H₇NO₃) undergoes conjugate addition of magnesium-methanol, reducing the exocyclic double bond and opening the oxazolone ring. The resultant β-amino ester is stabilized by intramolecular hydrogen bonding, directing stereoselectivity in non-racemic syntheses.

Chemical Reactions Analysis

Types of Reactions

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets such as neurotransmitter receptors, influencing physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Phenylalanine Methyl Ester Family

Table 1: Key Structural and Functional Differences

Key Observations :

- Substituent Position : The meta-hydroxyl group in this compound contrasts with para-substituted analogs (e.g., DL-4-Chlorophenylalanine methyl ester), which may alter electronic properties and binding interactions .

- Ester vs. Amide Linkages : Unlike metalaxyl, which features an N-methoxyacetyl group, the methyl ester in the target compound may render it more susceptible to enzymatic hydrolysis, limiting its utility in pesticides but favoring prodrug applications .

Pharmacological and Functional Comparisons

Receptor-Binding Potential

The 3-hydroxyphenyl group is structurally reminiscent of catecholamines (e.g., dopamine) and sigma receptor ligands like (+)-3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl) . However, the absence of a piperidine ring in this compound likely diminishes affinity for sigma receptors, highlighting the critical role of heterocyclic moieties in receptor engagement .

Metabolic Stability

The methyl ester group may enhance metabolic stability compared to free carboxylic acid forms, as seen in DL-cycloserine derivatives, where esterification delays hydrolysis and prolongs activity . However, esterase-mediated cleavage remains a limitation compared to more stable amide bonds in compounds like BD 1008 or AC 927 .

Biological Activity

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound is notable for its structural similarity to natural amino acids and phenolic compounds, which may contribute to various pharmacological effects. This article reviews the biological activities associated with this compound, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure consists of a methyl group, a hydroxyl group on the phenyl ring, and an amino acid backbone that may influence its biological interactions.

1. Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, a study demonstrated that compounds similar to this methyl ester exhibited significant antiproliferative effects on HepG2 (hepatocellular carcinoma) cells with IC50 values ranging from 1.38 to 3.21 µM . The mechanism of action appears to involve:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in HepG2 cells, leading to increased apoptosis rates .

- Mitochondrial Membrane Potential (MMP) : Treatment with the compound resulted in a significant decrease in MMP, indicating early apoptotic changes .

2. Antioxidant Properties

The antioxidant capacity of this compound is another critical aspect of its biological activity. Phenolic compounds are well-known for their ability to scavenge free radicals and enhance cellular antioxidant defenses. Studies suggest that derivatives of this compound can enhance the levels of reduced glutathione (GSH) in plasma, a key antioxidant in human physiology .

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. For example, it has been reported to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in endothelial cells . This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.